beta,beta-Difluoromethamphetamine
Description
β,β-Difluoromethamphetamine is a fluorinated derivative of methamphetamine, characterized by two fluorine atoms substituted on the beta carbons of the alkyl chain adjacent to the amine group. This modification alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor interaction dynamics.
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1,1-difluoro-N-methyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-8(13-2)10(11,12)9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
InChI Key |
MTUNTMHDAJQKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(F)F)NC |
Synonyms |
(N-methyl-11C)beta,beta-difluoroamphetamine beta,beta-difluoromethamphetamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Methamphetamine
- Structure: No fluorine substitutions; methyl group on the alpha carbon.
- Associated with cognitive deficits and neurotoxicity at high doses .
- Metabolism : Rapidly metabolized via hepatic enzymes, leading to short half-life and frequent dosing in abuse scenarios.
2-Fluoromethamphetamine (2-FMA)
- Structure : Single fluorine atom at the 2-position on the phenyl ring.
- Pharmacology: Balanced dopamine/norepinephrine reuptake inhibition with minimal serotonin activity.
- Metabolism : Enhanced metabolic stability due to fluorine’s electron-withdrawing effects, prolonging duration of action.
β,β-Difluoromethamphetamine
- Structure : Two fluorine atoms on the beta carbons (methyl group adjacent to the amine).
- Pharmacology (Theoretical): Increased lipophilicity may enhance blood-brain barrier penetration, potentiating CNS effects. Fluorination at the beta position could reduce enzymatic degradation, extending half-life.
Analytical and Metabolic Considerations
- Detection : Standard amphetamine analytical methods (e.g., gas chromatography-mass spectrometry) can be adapted for β,β-Difluoromethamphetamine by accounting for fluorine’s mass spectral signature .
- Metabolic Pathways: Fluorine substitutions resist cytochrome P450 oxidation, likely reducing metabolite formation and prolonging activity compared to non-fluorinated analogues .
Data Table: Comparative Overview
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